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Executive Summary

Semicarbazide (SEM), a compound of toxicological concern, can be formed in food products
from the thermal decomposition of azodicarbonamide (ADC). ADC is a widely used dough
conditioner and flour bleaching agent in some countries.[1][2] During the baking process, ADC
breaks down into several compounds, with the main product being the non-toxic biurea.
However, a minor degradation pathway leads to the formation of SEM.[3] This technical guide
provides an in-depth overview of the formation of SEM from ADC in food, detailed experimental
protocols for its detection and quantification, a summary of reported quantitative data, and a
visualization of the chemical formation pathway and analytical workflow.

Introduction

Azodicarbonamide (H2N-CO-N=N-CO-NHz2) is a chemical blowing agent used in the production
of foamed plastics and rubber.[4] In the food industry, it has been utilized as a dough
conditioner to improve the elasticity and texture of bread.[2] The use of ADC as a food additive
is permitted in countries such as the United States and Canada, but it is banned in the
European Union and Australia due to safety concerns.[5]

The primary concern surrounding the use of ADC in food is its thermal decomposition during
baking, which leads to the formation of several byproducts, including semicarbazide (H2N-NH-
CO-NH.).[6] Toxicological studies have raised concerns about the potential carcinogenicity of
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SEM.[7] As a result, sensitive and reliable analytical methods are required to monitor the levels
of SEM in food products. This guide details the chemistry of SEM formation, methods for its
analysis, and provides a summary of its occurrence in foods.

Chemical Formation Pathway of Semicarbazide from
Azodicarbonamide

The formation of semicarbazide from azodicarbonamide during the baking process is a multi-
step thermal decomposition reaction. The primary decomposition product of ADC is biurea,
which is considered non-toxic. Semicarbazide is a minor byproduct of this thermal
degradation.[3] Studies have shown that SEM is not significantly formed during dough
maturation at room or slightly elevated temperatures, but its formation is prominent during the
high temperatures of baking.[1][2] It is understood that biurea acts as a stable intermediate in
the formation of SEM.[1][2]

The thermal decomposition of azodicarbonamide in the temperature range of 165-195°C
results in the concurrent formation of biurea and urazole, along with gaseous products like
nitrogen, isocyanic acid, and ammonia.[4] Biurea itself decomposes at higher temperatures
(230-260°C), yielding ammonia, carbon dioxide, nitrogen, urea, and urazole.[8] A proposed
mechanism for the conversion of biurea to SEM involves two hydrolysis reactions.[9]

Below is a diagram illustrating the proposed chemical pathway from azodicarbonamide to
semicarbazide.
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Figure 1. Proposed Formation Pathway of Semicarbazide from Azodicarbonamide
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Caption: Proposed formation pathway of Semicarbazide from Azodicarbonamide.

Quantitative Data on Semicarbazide Formation

The concentration of semicarbazide in food products is influenced by the initial amount of
azodicarbonamide in the flour, as well as the time and temperature of the baking process.
Higher temperatures, such as those found in the crust of bread, generally lead to higher
concentrations of SEM.[6] The following table summarizes quantitative data from various
studies.
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SEM
. Baking . .
. Initial ADC Baking Concentrati Reference(s
Food Matrix Temperatur ) .
Level (ppm) °C) Time (min) on (uglkg or )
e o
ppb)
Bread Not Specified  Not Specified  Not Specified 10 - 1200 [10]
Bakery N N N Not Detected
Not Specified  Not Specified  Not Specified [11]
Products (<1) - 560
Flour (dry N N
Not Specified 150 - 200 Not Specified  up to 200 [6][12]
heated)
N ] N Higher than
Bread Crust Not Specified  High Not Specified [6]
crumb
Flour 0.47 - 7.53
Not Specified  Not Specified  Not Specified [13]
Products (mg/kg)
Not
Baby Food ] Not Specified  Not Specified upto 25 [14]
Applicable

Experimental Protocols for Semicarbazide Analysis

The standard analytical method for the determination of semicarbazide in food matrices is
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow
involves sample extraction, derivatization, clean-up, and instrumental analysis. The use of a
stable isotope-labeled internal standard, such as 3C*>Nz-semicarbazide, is crucial for
accurate quantification.[6]

Detailed Step-by-Step Protocol for SEM Determination in
Bread by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature.[6][15][16][17]
5.1.1 Reagents and Materials

e Hydrochloric acid (HCI), 0.2 M
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2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)

Dipotassium hydrogen phosphate (K2HPOa) or similar buffer for pH adjustment
Ethyl acetate

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid

Water (deionized or HPLC grade)

Semicarbazide hydrochloride (analytical standard)

13C15N2-Semicarbazide (internal standard)

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Homogenizer

Centrifuge

Vortex mixer

Nitrogen evaporator

LC-MS/MS system

5.1.2 Sample Preparation and Extraction

Homogenization: Weigh approximately 2 g of the homogenized bread sample into a 50 mL
polypropylene centrifuge tube.

Internal Standard Spiking: Add a known amount of 13C*>Nz-semicarbazide internal standard
solution to the sample.
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e Acid Hydrolysis: Add 10 mL of 0.2 M HCI to the tube. Vortex for 1 minute and then shake for
10 minutes. This step releases bound semicarbazide.

» Derivatization: Add 100 pL of 2-NBA solution. Vortex for 1 minute. The derivatization reaction
forms 2-nitrobenzaldehyde semicarbazone, which is more readily detectable by LC-MS/MS.

 Incubation: Incubate the mixture overnight (approximately 16 hours) at 37°C in a water bath
or incubator.

» Neutralization: Cool the sample to room temperature. Adjust the pH to approximately 7 with a
suitable buffer, such as K2HPOa4 solution.

o Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to
separate the layers. Transfer the upper ethyl acetate layer to a clean tube. Repeat the
extraction twice more and combine the ethyl acetate extracts.

o Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle
stream of nitrogen at approximately 40°C.

o Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the initial
mobile phase (e.g., methanol/water mixture). Vortex and filter through a 0.22 pum syringe filter
into an autosampler vial.

5.1.3 Solid-Phase Extraction (SPE) Clean-up (Alternative to Liquid-Liquid Extraction)

o Follow steps 1-6 from the Sample Preparation and Extraction protocol.

e SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed
by water.

o Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.

e Washing: Wash the cartridge with water to remove interfering substances.

o Elution: Elute the derivatized SEM with ethyl acetate or another suitable organic solvent.

o Evaporation and Reconstitution: Proceed with steps 8 and 9 from the Sample Preparation
and Extraction protocol.
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5.1.4 LC-MS/MS Analysis

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 pum) is commonly
used.[6]

* Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often
with a modifier like formic acid, is typical. For example, a gradient of 2 mM ammonium
formate in water/methanol (40:60) has been used.[6]

« Injection Volume: Typically 10-20 pL.

e Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple
Reaction Monitoring (MRM).

¢ MRM Transitions:

o Semicarbazide derivative (2-nitrobenzaldehyde semicarbazone): Precursor ion [M+H]* at
m/z 209, with product ions typically monitored at m/z 166 (quantification) and m/z 134 and
192 (confirmation).

o Internal Standard derivative: Precursor ion [M+H]* at m/z 212, with a corresponding
product ion (e.g., m/z 168) for quantification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of semicarbazide in
food samples.
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Figure 2. Experimental Workflow for Semicarbazide Analysis
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Caption: Experimental workflow for Semicarbazide analysis in food.
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Conclusion

The formation of semicarbazide from azodicarbonamide in food products, particularly baked
goods, is a well-documented phenomenon of significant interest to food safety researchers and
regulators. The thermal decomposition of ADC during baking leads to the formation of SEM,
with biurea acting as a key intermediate. The concentration of SEM is dependent on processing
conditions, highlighting the need for careful control of baking parameters in products containing
ADC.

The analytical methodology for SEM detection, primarily LC-MS/MS with derivatization, is well-
established and provides the necessary sensitivity and specificity for monitoring compliance
with regulatory limits and for conducting exposure assessments. This technical guide provides
a comprehensive overview of the current knowledge on this topic, offering valuable information
for researchers, scientists, and drug development professionals working in the field of food
safety and analysis. Continued research into the precise mechanisms of SEM formation and
the development of rapid analytical methods will further enhance the ability to ensure the safety
of the food supply.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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